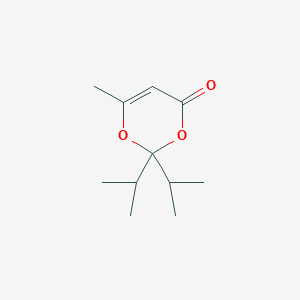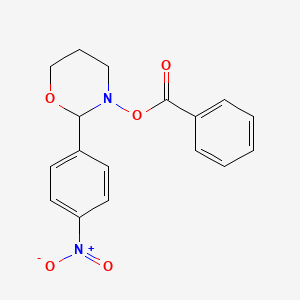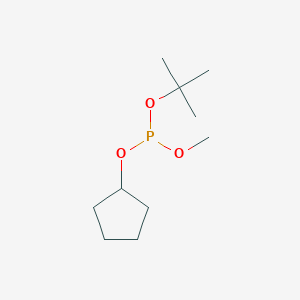![molecular formula C14H27N3O B14385834 N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide CAS No. 88327-80-4](/img/structure/B14385834.png)
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is a complex heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a lithiated allene or alkyne with isothiocyanates, leading to the formation of the azepine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diisopropylamide (LDA) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in THF under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as α2-adrenoceptors, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepine: A seven-membered heterocyclic compound with similar structural features.
Azepane: A saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Benzazepine: A benzene-fused azepine with additional aromatic properties.
Uniqueness
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88327-80-4 |
|---|---|
Formule moléculaire |
C14H27N3O |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
N,N-diethyl-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine-2-carboxamide |
InChI |
InChI=1S/C14H27N3O/c1-3-15(4-2)14(18)17-11-10-16-9-7-5-6-8-13(16)12-17/h13H,3-12H2,1-2H3 |
Clé InChI |
QNOLVPOAEIXHLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1CCN2CCCCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)

![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)


![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)


![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)

![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)



